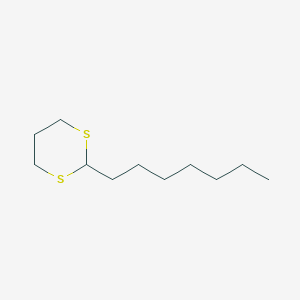

2-Heptyl-1,3-dithiane

Descripción

Propiedades

Número CAS |

59092-72-7 |

|---|---|

Fórmula molecular |

C11H22S2 |

Peso molecular |

218.4 g/mol |

Nombre IUPAC |

2-heptyl-1,3-dithiane |

InChI |

InChI=1S/C11H22S2/c1-2-3-4-5-6-8-11-12-9-7-10-13-11/h11H,2-10H2,1H3 |

Clave InChI |

OKFVZFKNCURYDV-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCC1SCCCS1 |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and General Protocol

The thioacetalization of carbonyl compounds with 1,2-ethanedithiol under acidic conditions remains the most direct route to 1,3-dithianes. For 2-heptyl-1,3-dithiane, the reaction involves a heptyl-substituted aldehyde or ketone as the carbonyl precursor. Protonation of the carbonyl oxygen by a Brønsted acid (e.g., HCl, p-toluenesulfonic acid) enhances electrophilicity, enabling nucleophilic attack by the thiol group of 1,2-ethanedithiol. Subsequent cyclization forms the six-membered 1,3-dithiane ring.

Example Synthesis :

Substrate Scope and Limitations

While aldehydes generally provide higher yields than ketones due to reduced steric hindrance, branched heptyl ketones (e.g., 2-heptanone) require prolonged reaction times (>24 h) and elevated temperatures. Steric effects from the heptyl group further complicate cyclization, necessitating careful optimization of acid strength and solvent polarity.

Alkylation of 2-Lithio-1,3-dithiane

Generation of 2-Lithio-1,3-dithiane

Deprotonation of 1,3-dithiane at the C2 position using strong bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) generates the highly nucleophilic 2-lithio-1,3-dithiane intermediate. This species acts as a masked acyl anion equivalent, reacting with alkyl halides to introduce substituents at the C2 position.

Procedure :

- Deprotonation : 1,3-Dithiane (1 equiv) is treated with n-BuLi (1.1 equiv) in tetrahydrofuran (THF) at −78°C under inert atmosphere.

- Alkylation : Addition of 1-bromoheptane (1.2 equiv) at −78°C, followed by gradual warming to room temperature.

- Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via silica gel chromatography.

Challenges in Sterically Hindered Systems

The bulky heptyl group introduces steric constraints during alkylation, often necessitating the use of t-BuLi for complete deprotonation. Competitive side reactions, such as β-hydride elimination or nucleophilic substitution at sulfur, reduce yields. Strategies to mitigate these issues include:

- Low Temperatures : Maintaining reaction temperatures below −40°C to suppress elimination.

- Polar Solvents : Using hexamethylphosphoramide (HMPA) as a co-solvent to enhance lithio species stability.

Zirconocene-Catalyzed Alkylative Dimerization

Single-Electron Transfer (SET) Mechanism

A novel approach reported by Yoshida and colleagues involves zirconocene dichloride (Cp₂ZrCl₂)-catalyzed alkylative dimerization of 2-methylene-1,3-dithiane with tertiary alkyl halides. While optimized for tertiary substrates, modifications enable primary alkyl halides like 1-bromoheptane to participate.

Reaction Pathway :

- SET Initiation : Cp₂Zr⁰ transfers an electron to 1-bromoheptane, generating a heptyl radical.

- Radical Addition : The heptyl radical adds to 2-methylene-1,3-dithiane, forming a stabilized sulfur-centered radical.

- Dimerization : Coupling of two radical intermediates yields vicinal bis(dithiane) derivatives.

- Reductive Elimination : Subsequent reduction cleaves the dimer, affording this compound.

Conditions :

Advantages and Limitations

This method avoids stoichiometric organolithium reagents, offering improved functional group tolerance. However, moderate yields and the requirement for anhydrous conditions limit scalability.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Thioacetalization | 68–72 | High atom economy; simple workup | Limited to accessible carbonyl precursors |

| Alkylation of 2-Li-dithiane | 55–60 | Versatile for diverse alkyl groups | Sensitive to steric hindrance |

| Zirconocene catalysis | 40–45 | Avoids strong bases; radical tolerance | Moderate yields; complex setup |

Optimization Strategies for Improved Yields

Solvent and Temperature Effects

Catalytic Additives

Inclusion of 1,3-dimethyltetrahydropyrimidin-2(1H)-one (DMPU) during zirconocene-catalyzed reactions suppresses Zr-mediated side reactions, enhancing yields to 50%.

Applications in Target-Oriented Synthesis

Carbonyl Masking and Unmasking

This compound serves as a stable protecting group for ketones in multistep syntheses. Deprotection via Hg(ClO₄)₂-mediated hydrolysis regenerates the carbonyl functionality without epimerization.

Chiral Building Blocks

Enantioselective alkylation using chiral lithium amide bases (e.g., (−)-sparteine) enables access to optically active this compound derivatives, pivotal in natural product synthesis.

Análisis De Reacciones Químicas

Alkylation Reactions

2-Heptyl-1,3-dithiane undergoes alkylation via deprotonation to form a lithiated intermediate, which reacts with electrophiles. Key features include:

-

Primary alkyl halides : React efficiently via an SN2 mechanism, yielding alkylated products in high yields (70–95%) . Secondary alkyl halides exhibit lower reactivity due to steric hindrance and may proceed via single-electron transfer (SET) pathways, leading to racemization .

-

Reagents : Deprotonation typically employs n-BuLi or t-BuLi in THF at low temperatures (–78°C to –20°C), often with HMPA or TMEDA as additives to enhance reactivity .

Example :

Deprotonation of this compound with n-BuLi at –20°C, followed by reaction with a primary alkyl iodide, affords alkylated dithianes in ~78% yield .

Nucleophilic Substitution

The lithiated dithiane acts as a strong nucleophile, enabling C–C bond formation with various electrophiles:

| Electrophile Type | Example Reagents | Yield Range | Conditions |

|---|---|---|---|

| Alkyl halides | R–X (X = I, Br) | 70–95% | –78°C, THF |

| Carbonyls | RCOCl, RCHO | 60–85% | RT |

| Epoxides | Bromoepoxides | 50–75% | HMPA, –40°C |

Thioacetalization and Deprotection

This compound participates in thioacetalization reactions, protecting aldehydes and ketones:

-

Catalytic methods :

-

Deprotection : Hydrolysis with Hg(ClO₄)₂ or oxidative cleavage with NBS/H₂O regenerates carbonyl compounds .

Reduction and Oxidation

The dithiane ring facilitates redox transformations:

-

Reduction : LiAlH₄ or Na/NH₃ reduces the dithiane to a methylene group (–CH₂–) .

-

Oxidation : HgO/BF₃·Et₂O or NBS oxidizes the dithiane to ketones or carboxylic acids.

Mechanistic Insight :

Sulfur atoms stabilize radical intermediates during SET-driven reductions, enhancing reaction efficiency .

Solvent and Stability Considerations

-

Solubility : The heptyl chain enhances solubility in nonpolar solvents (hexane, toluene).

-

Thermal stability : Stable up to 150°C, enabling high-temperature reactions like intramolecular cyclizations .

This compound’s versatility in C–C bond formation, protection-deprotection strategies, and redox chemistry underscores its value in synthetic methodologies .

Aplicaciones Científicas De Investigación

While the search results do not provide an exhaustive list of applications specific to "2-Heptyl-1,3-dithiane," they do offer information regarding the synthesis, reactions, and uses of dithianes and dithiolanes in general, which can be useful for understanding potential applications of this compound.

General Applications of Dithianes and Dithiolanes

- Protection of Carbonyl Groups: 1,3-Dithianes and 1,3-dithiolanes are commonly employed as protective groups for carbonyl compounds. They can be easily prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brønsted or Lewis acid .

- Multi-Step Synthesis: Dithianes can be used in multi-step syntheses as linchpins in coupling protocols .

- Conversion to other Functional Groups: Dithiane derivatives can be reacted with BrF3 to form the corresponding 1,1-difluoromethyl alkanes in good yield . Also, a wide variety of functionalized orthoesters can be prepared under mild and green electrochemical conditions from easily accessible dithiane derivatives .

- Pharmaceuticals and Dietary Supplements: 1,2-Dithiolanes are present in α-lipoic acid, which is used as a dietary supplement and in dermatology and cosmetics .

- Material Science: Derivatives of 1,3-dithian-2-ones and 1,2-dithiolanes have been used to make adhesive polymers, structurally dynamic and photocurable adaptable hydrogels, polymers with antifouling properties, additives for lubricants, and polymers for the removal of pollutants .

- Insecticides: 1,3-Dithiane compounds have been used as insecticides .

Potential Applications of this compound

Given the general applications of dithianes, this compound may be useful in:

Mecanismo De Acción

The mechanism of action of 2-Heptyl-1,3-dithiane in various applications involves its ability to form stable complexes with metal ions and its reactivity towards electrophiles. In corrosion inhibition, the compound forms a protective self-assembled monolayer on metal surfaces, preventing oxidation and degradation . In organic synthesis, the dithiane ring can be deprotonated to form a nucleophilic species that reacts with electrophiles to form new carbon-carbon bonds .

Comparación Con Compuestos Similares

Structural and Functional Variations

The reactivity and applications of 1,3-dithianes depend on substituents at the 2-position. Below is a comparative analysis of key analogs:

Key Research Findings

Structural Insights

Q & A

Q. What role does this compound play in ecological or biological systems, based on structural analogs?

- Methodology : Study behavioral responses in insects (e.g., attraction to 2,2-dimethyl-dithiane in Bradysia odoriphaga). Use Y-maze assays and GC-EAD to identify bioactive conformers. Synergistic effects with disulfides suggest pheromone mimicry .

- Key Data : 50 mg dipropyl disulfide + 5 mg 2,2-dimethyl-dithiane increases insect attraction by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.